N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, and a 3-fluorobenzylamine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and agrochemical research .
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10;/h3-6,8H,7H2,1-2H3,(H,14,15);1H |
InChI Key |
CHMHGIYBMSQMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step approach involves condensing 1,4-dimethylpyrazol-3-amine with 3-fluorobenzaldehyde followed by reduction and salt formation:
$$
\text{1,4-Dimethylpyrazol-3-amine} + \text{3-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, 60°C}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine}
$$
The intermediate is treated with hydrochloric acid to yield the hydrochloride salt. Key parameters:
- Solvent : Ethanol or methanol optimizes imine formation.
- Reducing Agent : Sodium borohydride (NaBH$$_4$$) achieves >85% conversion.
- Temperature : 60°C balances reaction rate and side-product formation.
Yield and Purity
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 72–78% | |
| Purity (HPLC) | ≥98.5% | |
| Chiral Purity (R/S) | >99.85/0.15 |
Advantages : Scalable with minimal byproducts.
Limitations : Requires strict control of aldehyde stoichiometry to prevent over-alkylation.
Method 2: Alkylation of 1,4-Dimethylpyrazol-3-amine
Direct Alkylation with 3-Fluorobenzyl Halides
Reacting 1,4-dimethylpyrazol-3-amine with 3-fluorobenzyl chloride/bromide in the presence of a base:
$$
\text{1,4-Dimethylpyrazol-3-amine} + \text{3-Fluorobenzyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine}
$$
Optimization Insights :
- Base Selection : Potassium carbonate (K$$2$$CO$$3$$) outperforms triethylamine in minimizing O-alkylation.
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the amine.
- Reaction Time : 12–18 hours at 80°C achieves 68–74% yield.
Workup and Salt Formation
The free base is isolated via extraction (ethyl acetate/water) and treated with HCl gas in isopropanol to precipitate the hydrochloride salt. Recrystallization from ethyl acetate/dichloromethane (1:3) enhances purity to >99%.
Method 3: Condensation-Purification Approach
Intermediate Synthesis
A patented strategy involves synthesizing N,N-dimethyl-3-chloro-3-phenylpropylamine hydrochloride, which is condensed with 3-fluorophenol under alkaline conditions:
$$
\text{N,N-Dimethyl-3-chloro-3-phenylpropylamine} + \text{3-Fluorophenol} \xrightarrow{\text{NaOH, MeOH}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Demethylation and Resolution
Demethylation using phenyl chloroformate generates a carbamate intermediate, hydrolyzed to the free amine. Enantiomeric resolution with (S)-(+)-mandelic acid ensures >99% chiral purity.
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 72–78% | High | Excellent | Moderate |
| Direct Alkylation | 68–74% | High | Good | High |
| Condensation-Resolution | 65–70% | Very High | Limited | Low |
Key Observations :
- Reductive amination is preferred for industrial-scale production due to fewer steps.
- The condensation approach, while operationally complex, achieves superior enantiomeric purity for pharmaceutical applications.
Industrial-Scale Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibits activity against various bacterial strains. The mechanism involves interaction with specific enzymes or receptors, leading to inhibition of microbial growth.
Anticancer Properties
This compound has been investigated for its anticancer effects, particularly against hepatocellular carcinoma and breast cancer cell lines. The compound demonstrated moderate to good antiproliferative activities, with notable IC₅₀ values indicating significant cytotoxic effects.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| MCF7 | 0.46 ± 0.04 | Induction of apoptosis |
| NCI-H460 | 0.03 | Cell cycle arrest |
| SF-268 | 31.5 | Modulation of key signaling pathways |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the fluorobenzyl group enhances its interaction with biological targets, contributing to its efficacy as an antimicrobial and anticancer agent. Ongoing SAR studies aim to optimize this compound further by modifying its structure to improve potency and selectivity.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the compound against multiple cancer cell lines, revealing that it effectively inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The results suggest that modifications in the pyrazole ring can lead to enhanced anticancer activity.
-
Antimicrobial Activity Assessment :
- In vitro studies demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Mechanism of Action
The mechanism by which N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weights estimated from structural data.
Key Observations:
Unlike diflubenzuron , which uses a benzamide-urea scaffold for chitin synthesis inhibition, the target’s pyrazole-amine structure may target different biological pathways.
The absence of a carboxamide group (cf. GW583340 ) limits hydrogen-bonding interactions, suggesting divergent kinase selectivity.
Biological Activity
N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazol-3-amine core modified with a fluorophenyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClFN3 |
| Molecular Weight | 255.72 g/mol |
| CAS Number | 1855937-45-9 |
| IUPAC Name | This compound |
Structural Characteristics
The compound features a pyrazole ring that is substituted at the 3-position with an amine group and at the 1-position with a difluorophenyl group. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as a kinase inhibitor, modulating pathways involved in cell proliferation and survival. Kinases are critical in various signaling cascades, and their dysregulation is often implicated in cancer and other diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound against several cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The findings indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
- Further investigations revealed that derivatives of pyrazole structures exhibit promising activity against various cancer types, highlighting the importance of structural modifications in enhancing efficacy .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer (Hep-2) | 3.25 |
| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | Antitumor (A549) | 26 |
| 1-(4-chlorophenoxy)-2-hydroxypropyl-pyrazole | Autophagy (MCF7) | 0.46 |
This table illustrates the varying degrees of potency among different pyrazole compounds, emphasizing the need for further exploration into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
